molecular formula C21H27N3O3S B2971899 3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide CAS No. 1005294-37-0

3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide

Cat. No.: B2971899
CAS No.: 1005294-37-0
M. Wt: 401.53
InChI Key: IHMBVRSDUZSDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide is a complex organic compound with the molecular formula C21H27N3O3S and a molecular weight of 401.53. This compound is characterized by the presence of a cyclohexyl group, a pyridazinyl group, and an ethylsulfonyl group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinyl ring or the ethylsulfonyl group, leading to different reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The pyridazinyl core is known to interact with various biological targets, including enzymes and receptors, leading to a range of biological effects. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the cyclohexyl group can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl derivatives, such as:

    Pyridazine: A simple pyridazinyl compound with various biological activities.

    Pyridazinone: A derivative of pyridazine with a wide range of pharmacological properties.

    Zardaverine: An anti-platelet agent with a pyridazinyl core.

    Emorfazone: An anti-inflammatory agent with a pyridazinyl structure.

    Pyridaben: A herbicide with a pyridazinyl moiety.

Uniqueness

3-cyclohexyl-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclohexyl-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-2-28(26,27)21-14-12-19(23-24-21)17-9-6-10-18(15-17)22-20(25)13-11-16-7-4-3-5-8-16/h6,9-10,12,14-16H,2-5,7-8,11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBVRSDUZSDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.